molecular formula C5H11NO2 B1217889 Methyl 4-aminobutanoate CAS No. 3251-07-8

Methyl 4-aminobutanoate

Cat. No. B1217889
CAS RN: 3251-07-8
M. Wt: 117.15 g/mol
InChI Key: KVQGGLZHHFGHPU-UHFFFAOYSA-N
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Description

Synthesis Analysis

Methyl 4-aminobutanoate can be synthesized through various methods, including the reactions of methyl 2,4-dioxo-4-phenylbutanoate and methyl 2,4-dioxopentanoate with aromatic aldehydes and propane-1,2-diamine, leading to a variety of products depending on the reactant ratio (Gein et al., 2010). Additionally, the α-alkylation of β-aminobutanoates has been explored for the synthesis of enantiomerically pure 3-aminobutanoic acid derivatives (Seebach & Estermann, 1987).

Molecular Structure Analysis

The molecular structure of methyl 4-aminobutanoate and related compounds has been a subject of interest, especially in the context of their synthesis and potential as precursors in the formation of Schiff base derivatives. For instance, methyl 4-(4-aminostyryl) benzoate, a related compound, has been characterized by various spectroscopic techniques, providing insights into its molecular structure and potential applications (Mohamad et al., 2017).

Chemical Reactions and Properties

Methyl 4-aminobutanoate undergoes various chemical reactions, reflecting its versatility. For example, it has been involved in the synthesis of compounds exhibiting significant pharmacological activity, such as β-substituted γ-aminobutyric acid derivatives (Vasil'eva et al., 2016). Additionally, the chemoenzymatic synthesis of (R)- and (S)-4-amino-3-methylbutanoic acids has been achieved, demonstrating the compound's utility in producing enantiomerically pure derivatives (Andruszkiewicz et al., 1990).

Scientific Research Applications

Antiamnestic Activity

Methyl 4-aminobutanoate derivatives have been studied for their potential antiamnestic (anti-memory loss) activities. A screening study of newly synthesized derivatives of 4-aminobutanoic acid found compounds with pronounced antiamnestic effects, indicating their promise for further pharmacological research. This study highlighted that the introduction of hydroxymethyl radicals and the combination of benzyl and methyl radicals in the molecule structure could enhance antiamnestic activity (Міщенко et al., 2021).

Neurotransmitter Analogue Synthesis

Methyl 4-aminobutanoate has been utilized in the synthesis of analogues of the inhibitory neurotransmitter GABA (γ-aminobutyric acid). For instance, the synthesis and resolution of 2-methyl analogues of GABA, which are important for studying GABA's role in the brain and potential therapeutic applications, have been reported (Duke et al., 2004).

Enzymatic Studies

Methyl 4-aminobutanoate derivatives have been important in enzymatic studies. For instance, the enzymatic hydrolysis of methyl 3,3-difluoro-2-amino esters to synthesize D- and L-3,3-difluoro-2-amino acids and their derivatives has been studied, showcasing the compound's utility in exploring enzyme behavior and kinetics (Ayi et al., 1995).

Medical Chemistry and Drug Design

In medicinal chemistry, methyl 4-aminobutanoate derivatives have been used to develop potential drug candidates. For example, CoA adducts of 4-oxo-4-phenylbut-2-enoates have been studied as inhibitors in the menaquinone biosynthesis pathway in Mycobacterium tuberculosis, indicating their potential as antibacterial agents (Li et al., 2011).

Analytical Chemistry Applications

Methyl 4-aminobutanoate derivatives have also found applications in analytical chemistry. For instance, a high-performance liquid chromatographic assay for determining 4-amino-1-hydroxybutane-1,1-diphosphonic acid monosodium salt trihydrate in pharmaceutical dosage forms demonstrates the compound's utility in pharmaceutical analysis (De Marco et al., 1989).

Safety And Hazards

Methyl 4-aminobutanoate can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . It is recommended to avoid breathing dust, fume, gas, mist, vapors, spray, and avoid contacting with skin and eye . Use of personal protective equipment is advised .

properties

IUPAC Name

methyl 4-aminobutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NO2/c1-8-5(7)3-2-4-6/h2-4,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVQGGLZHHFGHPU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

13031-60-2 (hydrochloride)
Record name 4-Aminobutyric acid methyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003251078
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID10954242
Record name Methyl 4-aminobutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10954242
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

117.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 4-aminobutanoate

CAS RN

3251-07-8
Record name Methyl 4-aminobutanoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3251-07-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Aminobutyric acid methyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003251078
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Methyl 4-aminobutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10954242
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
79
Citations
RW Hay, R Bennett, DP Piplani - Journal of the Chemical Society …, 1978 - pubs.rsc.org
… The present paper discusses the reactions of methyl 4-aminobutanoate which would involve a sevenmembered ring. A subsequent paper will deal with the methyl p-alaninate system. …
Number of citations: 2 pubs.rsc.org
KH Patterson, GJ Depree, JA Zender, PJ Morris - Tetrahedron letters, 1994 - Elsevier
… using the intramolecular aminolysis of pairs of compounds: methyl 2,4-diaminobutanoate (2,4-Dab Me) and methyl 2,5-diaminopentanoate (2,5-Dape Me); methyl 4-aminobutanoate (4-…
Number of citations: 8 www.sciencedirect.com
SK Agrawal, M Sathe, AK Halve, MP Kaushik - Tetrahedron Letters, 2012 - Elsevier
… Methyl 4-aminobutanoate hydrochloride 6 was cyanated to give methyl 4-cyanamidobutanoate 8, and was used crude for the cyclization step. Refluxing 8 with DBP in toluene for 5 h …
Number of citations: 15 www.sciencedirect.com
D Albat, JM Neudörfl, HG Schmalz - Synlett, 2021 - thieme-connect.com
… Our main goal was to achieve the direct N-allylation of methyl 4-aminobutanoate (4), as a synthetic equivalent of pyrrolidone, with high enantioselectivity by employing the racemic …
Number of citations: 1 www.thieme-connect.com
SG Boots, MR Boots, KE Guyer, PE Marecki - Journal of Pharmaceutical …, 1976 - Elsevier
… Synthesis of the amino acid (XVII) (Scheme IV) was effected by condensation of the ketone (X) with methyl 4-aminobutanoate hydrochloride (XIV) in the presence of sodium …
Number of citations: 10 www.sciencedirect.com
J Vazquez, SK De, LH Chen… - Journal of medicinal …, 2008 - ACS Publications
… An amide bond was formed between the resulting compound 6 and the methyl 4-aminobutanoate, obtaining compound 7 with a 62% yield. The ester was then saponificated with lithium …
Number of citations: 39 pubs.acs.org
SH Kwak, CS Cochrane, AF Ennis, WY Lim… - Bioorganic …, 2020 - Elsevier
… successfully introduced a urea linkage with methyl 4-aminobutanoate in the presence of CDI (… the acyl chain by replacing methyl 4-aminobutanoate with methyl 5-aminopentanoate and …
Number of citations: 10 www.sciencedirect.com
M Wilcox, RW Viola, KW Johnson… - The Journal of …, 1990 - ACS Publications
The synthesis of photolabile precursors of the neurotransmitters for the aspartic acid, glutamic acid, glycine, and y-aminobutyric acidreceptors are reported. These compounds are …
Number of citations: 159 pubs.acs.org
D Appelhans, H Komber, D Voigt, L Häussler… - …, 2000 - ACS Publications
… After stirring overnight at room temperature methyl 4-aminobutanoate hydrochloride (7.14 g, 46.5 mmol) was added to the reaction solution. Afterward, triethylamine (8.34 mL, 60 mmol, …
Number of citations: 30 pubs.acs.org
S Duval, F Dumur, L Guénée, J Marrot… - European Journal of …, 2013 - Wiley Online Library
… Methyl 4-aminobutanoate (2) was prepared according to a literature procedure.22 Methyl 4-[Bis(2-methoxy-2-oxoethyl)amino]butanoate (4): To a solution of methyl 4-aminobutanoate (2…

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